Elevated Lipophilicity (XLogP3-AA) Relative to Unsubstituted 4-Bromoquinoline Influences Pharmacokinetic Profile of Derived Products
The presence of two methyl groups increases the computed lipophilicity of 4-Bromo-6,8-dimethylquinoline (XLogP3-AA = 3.6) by approximately 1.2 log units compared to unsubstituted 4-bromoquinoline (XLogP3-AA = 2.4) [1]. This difference is quantitative and relevant for medicinal chemistry campaigns where higher logP is required to achieve target permeability or blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-Bromoquinoline: XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3-AA = +1.2 (50% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 1.2-log higher lipophilicity enables procurement of a scaffold that directly yields more hydrophobic drug-like molecules, which can be critical for CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 39346129, 4-Bromo-6,8-dimethylquinoline; and PubChem Compound Summary for CID 11154810, 4-Bromoquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed Apr 2026). View Source
